molecular formula C10H9F3O2 B1589480 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone CAS No. 26771-69-7

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1589480
CAS RN: 26771-69-7
M. Wt: 218.17 g/mol
InChI Key: WDXVCXWXZAMAKA-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with a molecular weight of 218.17 . It has a structure consisting of a phenyl ring attached to an ethanone group, with a trifluoromethyl group and a methoxy group .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone” is C10H9F3O2 . The structure includes a phenyl ring attached to an ethanone group, with a trifluoromethyl group and a methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone” include a molecular weight of 218.17 and a predicted boiling point of 273.8±50.0 °C . The density is predicted to be 1.511±0.06 g/cm3 .

Scientific Research Applications

  • Agrochemical Industry

    • Summary of the Application : TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests .
    • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceutical Industry

    • Summary of the Application : Several TFMP derivatives are used in the pharmaceutical industry .
    • Results or Outcomes : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVCXWXZAMAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436540
Record name 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone

CAS RN

26771-69-7
Record name 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DZ Feng, YL Song, XH Jiang, L Chen… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Piperazinopiperidine amide analogs are among the most promising CCR5 antagonists. As an effective extension of a previously-reported methodology to synthesize such compounds, …
Number of citations: 22 pubs.rsc.org

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